1H-Benzimidazole-5-carbonitrile, 2-amino-1-methyl-
Overview
Description
1H-Benzimidazole-5-carbonitrile, 2-amino-1-methyl-, also known as 1H-Benzimidazole-5-carbonitrile, 2-amino-1-methyl-, is a useful research compound. Its molecular formula is C9H8N4 and its molecular weight is 172.19 g/mol. The purity is usually 95%.
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Scientific Research Applications
DNA Topoisomerase I Inhibitors
Benzimidazole derivatives, including the 1H-Benzimidazole-5-carbonitrile, 2-amino-1-methyl-, have been identified as potent inhibitors of type I DNA topoisomerases. These enzymes play a critical role in DNA replication and cell division, making these compounds significant for studying cancer and other diseases where DNA replication goes awry. One study highlighted the synthesis and evaluation of benzimidazole derivatives for their topoisomerase I inhibitory activity, demonstrating their potential as therapeutic agents (A. S. Alpan, H. Gunes, Z. Topçu, 2007).
Antitumor Agents
Research into benzimidazole derivatives has also uncovered their potency as antitumor agents. A particular study synthesized benzimidazole-pyrimidine conjugates and evaluated them against various cancer cell lines. These compounds exhibited marked cytotoxic activity, suggesting their utility in developing new cancer treatments (H. Abdel-Mohsen, F. Ragab, M. Ramla, Hoda I El Diwani, 2010).
Antioxidant Properties
Benzimidazole derivatives have been synthesized and assessed for their antioxidant properties, particularly in preventing lipid peroxidation in the rat liver. These studies offer insights into the potential of benzimidazole compounds in protecting against oxidative stress-related damage and diseases (C. Kuş, G. Ayhan-Kilcigil, B. Eke, M. Iscan, 2004).
Antimicrobial and Antifungal Activities
Several benzimidazole derivatives have demonstrated significant antimicrobial and antifungal activities, making them valuable in the development of new antibiotics and antifungals. For instance, compounds synthesized for their action against Candida species showed promising results, highlighting their potential in treating fungal infections (H. Göker, C. Kuş, D. Boykin, S. Yıldız, N. Altanlar, 2002).
Green Chemistry Approaches
The synthesis of benzimidazole derivatives has also been explored using green chemistry principles, such as multicomponent reactions under microwave irradiation in water. These methods aim to reduce the environmental impact of chemical syntheses while achieving high yields and introducing novel functionalities into the benzimidazole core (Guangmin Liu, Qingqing Shao, S. Tu, Longji Cao, Chunmei Li, Dianxiang Zhou, B. Han, 2008).
Mechanism of Action
Target of Action
It’s known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . This suggests that 1H-Benzimidazole-5-carbonitrile, 2-amino-1-methyl- may also interact with various cellular targets.
Mode of Action
Benzimidazole derivatives have been reported to possess a wide range of bioactivities, including antimicrobial, anthelmintic, antiviral, anticancer, and antihypertensive activities . This suggests that the compound may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Similar compounds have been found to exhibit various biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
It’s known that the compound is a solid at room temperature , which could influence its absorption and distribution in the body.
Result of Action
Similar compounds have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities , suggesting that this compound may have similar effects.
Biochemical Analysis
Biochemical Properties
It is known that indole derivatives, which share a similar structure with these compounds, possess various biological activities such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest that 1H-Benzimidazole-5-carbonitrile, 2-amino-1-methyl- and 2-amino-1-methyl-1H-1,3-benzodiazole-5-carbonitrile may interact with a variety of enzymes, proteins, and other biomolecules.
Cellular Effects
Similar compounds have been shown to have significant effects on various types of cells and cellular processes . For example, some indole derivatives have been found to have antitumor activity, suggesting that these compounds may influence cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that these compounds exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
There is currently no specific information available on the temporal effects of 1H-Benzimidazole-5-carbonitrile, 2-amino-1-methyl- and 2-amino-1-methyl-1H-1,3-benzodiazole-5-carbonitrile in laboratory settings .
Dosage Effects in Animal Models
No specific studies have been conducted to determine the dosage effects of 1H-Benzimidazole-5-carbonitrile, 2-amino-1-methyl- and 2-amino-1-methyl-1H-1,3-benzodiazole-5-carbonitrile in animal models .
Transport and Distribution
The transport and distribution of 1H-Benzimidazole-5-carbonitrile, 2-amino-1-methyl- and 2-amino-1-methyl-1H-1,3-benzodiazole-5-carbonitrile within cells and tissues have not been studied .
Properties
IUPAC Name |
2-amino-1-methylbenzimidazole-5-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4/c1-13-8-3-2-6(5-10)4-7(8)12-9(13)11/h2-4H,1H3,(H2,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWOBVMUYALAJKO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)C#N)N=C1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60161803 | |
Record name | 1H-Benzimidazole-5-carbonitrile, 2-amino-1-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60161803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
141691-41-0 | |
Record name | 1H-Benzimidazole-5-carbonitrile, 2-amino-1-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141691410 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-Benzimidazole-5-carbonitrile, 2-amino-1-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60161803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-amino-1-methyl-1H-1,3-benzodiazole-5-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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